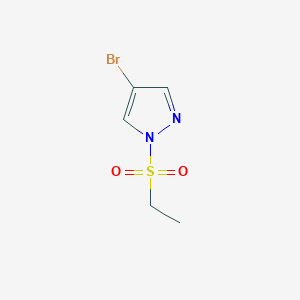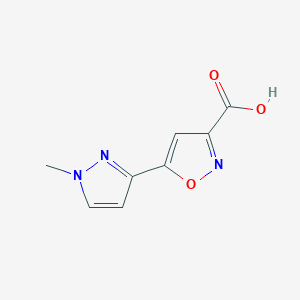
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitro group could potentially make the compound a good electrophile, while the carboxylic acid group could participate in various acid-base reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carboxylic acid group can undergo reactions like esterification, amidation, and reduction. The nitro group can be reduced to an amine, and the pyridine ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
1-(5-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid and its derivatives are of interest due to their utility in various chemical transformations. For instance, the hydrazinolysis of related nitropyridin-ones has been demonstrated to produce pyrazole carboxylic acids and hydrazones, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Smolyar, 2010). Such reactions underline the role of pyrazole carboxylic acids in constructing complex molecular architectures through various chemical transformations.
Structural Characterization and Crystallography
Derivatives of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid have been extensively studied for their structural properties. For example, the synthesis and characterization of pyrazole derivatives reveal intricate crystallographic details, providing insights into the molecular conformations and interactions that dictate their properties and reactivities. These studies not only contribute to our understanding of molecular structures but also inform the design of new compounds with desired physical and chemical characteristics (Titi et al., 2020).
Application in Energetic Materials
The exploration of pyrazole-derived compounds extends into the domain of energetic materials. Research into energetic salts derived from pyrazole carboxylic acids has demonstrated their potential for high thermal stability and low sensitivity, making them suitable candidates for applications requiring materials that are both robust and safe (Zheng et al., 2020). This highlights the potential of pyrazole carboxylic acid derivatives in the development of new energetic materials with improved performance and safety profiles.
Coordination Chemistry and Complex Formation
The coordination chemistry of pyrazole carboxylic acid derivatives has been explored through the synthesis of mononuclear CuII/CoII complexes. These studies shed light on the chelation and coordination behaviors of pyrazole derivatives, which are crucial for the development of coordination compounds with specific properties. Such research contributes to the field of inorganic chemistry by providing new insights into the design and synthesis of metal complexes with potential applications in catalysis, materials science, and as functional molecules in various technological applications (Radi et al., 2015).
Wirkmechanismus
Target of Action
Mode of Action
Nitropyridines are known to undergo reactions involving the nitro group migrating from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Result of Action
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy in preclinical and clinical trials, and optimizing its synthesis for large-scale production .
Eigenschaften
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-4-12(11-7)8-2-1-6(5-10-8)13(16)17/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNVKICWIBYTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213595 | |
| Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1006443-01-1 | |
| Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006443-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)




![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)


![methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B3070832.png)
![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)